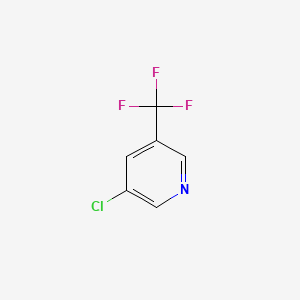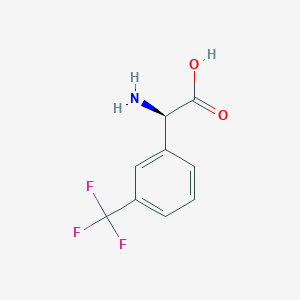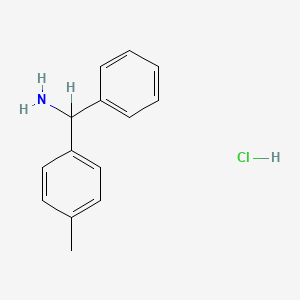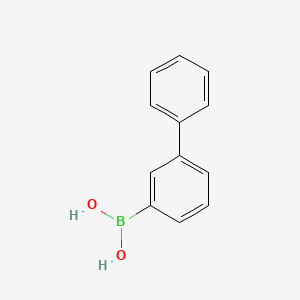
3-Chloro-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C6H3ClF3N . Its molecular weight is 181.54 .Physical And Chemical Properties Analysis
This compound is a solid with a boiling point of 133-138 °C and a melting point of 23-27 °C . Its density is 1.524 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Pesticide Application
3-Chloro-5-(trifluoromethyl)pyridine has significant applications in the field of chemical synthesis, especially in the production of pesticides. A study highlights its use in synthesizing pesticides, emphasizing the importance of this compound in modern agricultural practices (Lu Xin-xin, 2006).
Structural Analysis in Fungicides
The compound forms a crucial part of the fungicide fluazinam. Detailed structural analysis reveals how its molecular structure contributes to the fungicide's efficacy, providing insights into the development of effective agricultural chemicals (Youngeun Jeon et al., 2013).
Antithyroid Drug Potential
Research into the interaction of this compound with iodine indicates its potential as an antithyroid drug. This study sheds light on the compound's medical applications beyond its use in agriculture (M. S. Chernov'yants et al., 2011).
Pharmaceutical Intermediates
The compound's role as an intermediate in pharmaceuticals is noteworthy. Its use in developing herbicides and other biochemicals highlights its versatility and importance in different chemical industries (Li Zheng-xiong, 2004).
Antimicrobial Activities
Investigations into its antimicrobial activities further expand its potential applications. This compound's ability to interact with DNA and its structural properties make it a candidate for further medical and biochemical research (M. Evecen et al., 2017).
Synthesis of Trifluoromethylated Derivatives
This compound serves as a building block for synthesizing trifluoromethylated N-heterocycles, illustrating its importance in advanced chemical synthesis (Manjunath Channapur et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
3-Chloro-5-(trifluoromethyl)pyridine is a fluorinated building block that is used in the synthesis of various agrochemical and pharmaceutical ingredients It’s known that the compound’s derivatives have been used in the protection of crops from pests .
Mode of Action
It’s known that the biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that its derivatives have been used in the agrochemical industry for the protection of crops from pests , suggesting that it may affect pathways related to pest metabolism or survival.
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It’s known that its derivatives have been used in the protection of crops from pests , suggesting that it may have pesticidal effects at the molecular and cellular level.
Action Environment
It’s known that the compound is a liquid at room temperature , which may influence its stability and efficacy in different environmental conditions.
Biochemische Analyse
Biochemical Properties
3-Chloro-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. This binding is often facilitated by the trifluoromethyl group’s ability to form strong hydrogen bonds and hydrophobic interactions with the target biomolecules . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound has been shown to result in sustained alterations in cellular function, including changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and can modulate biochemical pathways without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative and reductive pathways, leading to the formation of intermediate metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and the levels of key metabolites within the cell . The compound’s interactions with enzymes such as cytochrome P450 play a significant role in its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its lipophilic nature. The compound can easily cross cell membranes and accumulate in various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within the cell . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to intracellular targets .
Subcellular Localization
Within the cell, this compound exhibits specific subcellular localization patterns. The compound is often found in the cytoplasm and can accumulate in organelles such as the mitochondria and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of the compound can impact its activity and function, affecting various cellular processes .
Eigenschaften
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRCXTBFBBWTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371538 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85148-26-1 | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)










